(2S,4S,5R)-4-[4-(2-fluorophenyl)triazol-1-yl]-2-[(1R)-3-[4-(2-fluorophenyl)triazol-1-yl]-2-hydroxycyclohexyl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “US8703720, 15” is a small molecular drug known for its role as an inhibitor of galectin-1 and galectin-3 . These galectins are proteins that bind to beta-galactoside sugars and are involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis . The inhibition of these galectins has potential therapeutic applications in cancer treatment, inflammation, and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8703720, 15” involves multiple steps, including the formation of saccharide radicals and the incorporation of specific functional groups to enhance its binding affinity to galectins . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of “US8703720, 15” follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
“US8703720, 15” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing its inhibitory effects.
Substitution: Substitution reactions can introduce new functional groups, improving its binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions are derivatives of “US8703720, 15” with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
“US8703720, 15” has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of galectins and their role in cellular processes.
Biology: Investigated for its effects on cell-cell adhesion, cell-matrix interactions, and apoptosis.
Industry: Utilized in the development of new drugs targeting galectins and related pathways.
Mechanism of Action
The mechanism of action of “US8703720, 15” involves its binding to the carbohydrate recognition domains of galectin-1 and galectin-3 . This binding inhibits the interaction of galectins with their carbohydrate ligands, thereby disrupting their role in cellular processes such as cell-cell adhesion and apoptosis . The inhibition of galectins can lead to reduced tumor growth, decreased inflammation, and prevention of fibrosis .
Comparison with Similar Compounds
Similar Compounds
US8703720, 7: Another galectin inhibitor with similar binding properties but different functional groups.
US8703720, 17: Exhibits similar inhibitory effects on galectin-1 and galectin-3 but with a different molecular structure.
US8703720, 19: A related compound with modifications that enhance its binding affinity to galectins.
Uniqueness
“US8703720, 15” is unique due to its specific functional groups that provide high binding affinity and selectivity for galectin-1 and galectin-3 . This makes it a valuable tool for studying the biological roles of these galectins and for developing potential therapeutic agents .
Properties
Molecular Formula |
C28H30F2N6O5S |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2S,4S,5R)-4-[4-(2-fluorophenyl)triazol-1-yl]-2-[(1R)-3-[4-(2-fluorophenyl)triazol-1-yl]-2-hydroxycyclohexyl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C28H30F2N6O5S/c29-17-8-3-1-6-15(17)19-12-35(33-31-19)21-10-5-11-23(25(21)38)42-28-27(40)24(26(39)22(14-37)41-28)36-13-20(32-34-36)16-7-2-4-9-18(16)30/h1-4,6-9,12-13,21-28,37-40H,5,10-11,14H2/t21?,22?,23-,24+,25?,26+,27?,28+/m1/s1 |
InChI Key |
BJVVNEYHVCHMBX-NJCBQTTNSA-N |
Isomeric SMILES |
C1C[C@H](C(C(C1)N2C=C(N=N2)C3=CC=CC=C3F)O)S[C@H]4C([C@H]([C@H](C(O4)CO)O)N5C=C(N=N5)C6=CC=CC=C6F)O |
Canonical SMILES |
C1CC(C(C(C1)SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC=CC=C4F)O)O)N5C=C(N=N5)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.